Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate

Description

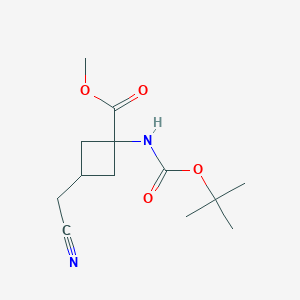

This compound features a cyclobutane core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 1, a methyl ester at position 1, and a cyanomethyl group at position 3. It serves as a key intermediate in medicinal chemistry, particularly in peptide synthesis and drug discovery, where the Boc group enables controlled deprotection for selective functionalization.

Synthesis: The compound is synthesized from methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate via a multi-step process, as described in a 2024 European patent application . The ¹H-NMR spectrum (DMSO-D6) reveals characteristic signals:

- δ 9.97 (2H, brs): Broad singlet indicative of NH protons.

- δ 3.86 (3H, s): Methyl ester group.

- δ 2.60–2.03: Cyclobutane and cyanomethyl protons.

Properties

Molecular Formula |

C13H20N2O4 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

methyl 3-(cyanomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-13(10(16)18-4)7-9(8-13)5-6-14/h9H,5,7-8H2,1-4H3,(H,15,17) |

InChI Key |

YYPSUVOPYPVQHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)CC#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis often begins with a cyclobutane-1-carboxylic acid or its methyl ester derivative. For example, methyl 3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is a common precursor, which can be prepared by Boc-protection of the amino group on methyl 3-aminocyclobutane-1-carboxylate.

Introduction of the Cyanomethyl Group

The cyanomethyl substituent at the 3-position is typically introduced via nucleophilic substitution or displacement reactions on a suitable leaving group precursor. A common route involves:

- Conversion of the 3-(hydroxymethyl) group to a good leaving group such as a mesylate (methanesulfonate)

- Subsequent nucleophilic substitution with cyanide ion (e.g., KCN) to replace the mesylate with a cyanomethyl group

This sequence is supported by patent literature describing the preparation of related cyclobutane derivatives:

| Step | Reaction Description | Key Reagents/Conditions |

|---|---|---|

| Step 1 | Preparation of (1r,3r)-1-((tert-butoxycarbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylate | Boc-protection of amino group, hydroxymethylation |

| Step 2 | Conversion of hydroxymethyl to mesylate | Methanesulfonyl chloride, base (e.g., triethylamine) |

| Step 3 | Nucleophilic substitution with cyanide | Potassium cyanide (KCN), polar aprotic solvent (e.g., DMF) |

Protection and Esterification

The Boc group is introduced early to protect the amino functionality during subsequent transformations. The methyl ester is typically formed by esterification of the carboxylic acid or by using methyl ester starting materials. The Boc group is stable under the conditions used for cyanomethyl introduction.

Purification and Characterization

The final compound is purified by standard chromatographic techniques and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity. Commercial suppliers report purity levels typically above 95%.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Methyl 3-aminocyclobutane-1-carboxylate | Amino group introduction | Starting material or prepared via amination | Base for amination |

| 2 | Methyl 3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate | Boc protection | Di-tert-butyl dicarbonate (Boc2O), base | Protects amino group |

| 3 | (1r,3r)-1-((tert-butoxycarbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylate | Hydroxymethylation | Formaldehyde or equivalent reagent | Introduces hydroxymethyl group |

| 4 | (1r,3r)-1-((tert-butoxycarbonyl)amino)-3-(methanesulfonyloxy)methylcyclobutane-1-carboxylate | Mesylation | Methanesulfonyl chloride, base | Converts hydroxyl to leaving group |

| 5 | This compound | Cyanide substitution | Potassium cyanide, polar aprotic solvent | Introduces cyanomethyl group |

Research Findings and Optimization Notes

- The stereochemistry of the cyclobutane ring is crucial for biological activity; thus, stereoselective synthesis or resolution methods are employed.

- The Boc protecting group is preferred due to its stability and ease of removal under mild acidic conditions.

- The cyanomethylation step requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.

- Use of polar aprotic solvents like DMF or DMSO enhances nucleophilic substitution efficiency.

- Purification by preparative HPLC or silica gel chromatography ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 268 g/mol

- LogP : 1.1

- Polar Surface Area : 88 Ų

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 1

These properties indicate that the compound has moderate lipophilicity, which is beneficial for its absorption and distribution in biological systems.

Drug Development

This compound is being investigated for its potential as a precursor in the synthesis of bioactive molecules. Its ability to serve as an intermediate allows for the development of various pharmacophores that can interact with biological targets.

Case Study: Synthesis of Peptide Derivatives

Research has shown that derivatives of this compound can be synthesized to create peptide-like structures that exhibit enhanced biological activity. For instance, modifications to the amino group can yield compounds with improved binding affinities to specific receptors, making them candidates for therapeutic agents against diseases such as cancer and neurodegenerative disorders.

Anticancer Research

The compound's structure allows for modifications that may enhance its efficacy as an anticancer agent. Studies have demonstrated that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Data Table: Anticancer Activity of Derivatives

| Compound Name | IC50 (µM) | Target Pathway |

|---|---|---|

| Derivative A | 5.2 | PI3K/Akt signaling |

| Derivative B | 3.8 | MAPK pathway |

| Derivative C | 4.5 | Apoptosis induction |

This table summarizes findings from various studies indicating the potency of different derivatives in inhibiting cancer cell lines.

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in organic chemistry. Its reactivity allows it to participate in various transformations, including nucleophilic substitutions and cycloadditions.

Example Reaction: Nucleophilic Substitution

The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-nitrogen bonds, which are crucial in synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The presence of the Boc-protected amine and cyanomethyl groups allows for selective binding to target molecules, influencing their function and activity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound is compared to structurally related cyclobutane derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Cyanomethyl vs.

- Boc Protection : All analogs retain the Boc group, critical for amine protection in multi-step syntheses.

- Steric Effects : The cis-3-Boc-1-methyl analog () exhibits steric hindrance, which may influence reaction kinetics or diastereoselectivity .

Biological Activity

Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate (CAS No. 880166-10-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

- Anticancer Properties : Certain cyclobutane derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : Compounds in this class may act as inhibitors for specific enzymes involved in metabolic pathways.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibition of tumor growth | |

| Enzyme Inhibition | Inhibition of proteases |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various tert-butoxycarbonyl-protected amino compounds, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes, altering their function.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

- Modulation of Signaling Pathways : It may affect pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.